synthesis and characterization of copper ethanolamine complexes
synthesis and characterization of copper ethanolamine complexes
An In-depth Technical Guide on the Synthesis and Characterization of Copper-Ethanolamine Complexes
Introduction
Copper, a versatile transition metal, forms a wide array of coordination complexes with various ligands. Among these, complexes with ethanolamines (monoethanolamine, diethanolamine, and triethanolamine) have garnered significant interest due to their diverse applications, ranging from catalysis and wood preservation to their potential in the development of novel therapeutic agents.[1][2][3] Ethanolamines, possessing both amino and hydroxyl functional groups, can act as bidentate or tridentate ligands, forming stable chelate rings with the copper(II) ion.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of copper-ethanolamine complexes, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Copper-Ethanolamine Complexes
The synthesis of copper-ethanolamine complexes is typically achieved through the reaction of a copper(II) salt with the desired ethanolamine (B43304) ligand in an appropriate solvent, often water or an alcohol. The stoichiometry of the reactants, pH, and reaction conditions can be varied to yield complexes with different copper-to-ligand ratios and coordination geometries.[6][7] Common copper precursors include copper(II) sulfate, copper(II) chloride, copper(II) acetate (B1210297), and copper(II) carbonate.[4][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of Bis(monoethanolamine)copper(II) Complex from Copper Carbonate
This protocol describes the synthesis of a chelated copper-monoethanolamine complex using copper carbonate.
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Materials: Powdered copper carbonate (CuCO₃), monoethanolamine (MEA), triethanolamine (B1662121) (TEA), and water.
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Procedure: a. To a mixture of 20 grams of monoethanolamine and 26 grams of triethanolamine, add 38 grams of water and mix gently at room temperature.[10] b. Slowly add 17 grams of powdered copper carbonate to the amine-water mixture with continuous gentle stirring.[10] c. Continue stirring for approximately 3-4 minutes until a dark blue solution is formed, indicating the formation of the copper complex.[10] d. The resulting solution should be clear with no undissolved copper carbonate.[10]
Protocol 2: Synthesis of Copper-Monoethanolamine Complex for Nanowire Growth
This protocol outlines the preparation of a copper-monoethanolamine complex solution used as a precursor for copper nanowire (Cu NW) synthesis.[4]
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Materials: Copper chloride (CuCl₂), monoethanolamine (MEA), sodium hydroxide (B78521) (NaOH), and hydrated hydrazine (B178648) (N₂H₄).
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Procedure: a. Prepare a solution with a final NaOH concentration of 15 M. b. Add CuCl₂ as the copper precursor to the alkaline solution. c. Introduce monoethanolamine as the complexing agent to a final concentration of 210 mM.[4] The solution will exhibit an absorption peak around 630 nm, corresponding to the Cu(MEA)₄(OH)₂ and Cu(OH)₄²⁻ complexes.[4] d. The reaction is typically carried out at 60 °C.[4] e. Hydrated hydrazine is subsequently added as a reducing agent to proceed with the nanowire synthesis.[4]
Protocol 3: Synthesis of Copper(II) Acetate-Ethanolamine Complex
This method is used to synthesize metal acetate-ethanolamine complexes for catalytic applications.[8]
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Materials: Copper(II) acetate [Cu(OAc)₂], ethanolamine (EA), and isopropanol.
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Procedure: a. Prepare a precursor solution by mixing copper(II) acetate and monoethanolamine in isopropanol.[8] b. The reaction leads to the formation of the Cu(OAc)₂(EA) complex, which is typically a viscous liquid.[8]
Synthesis Workflow
The general process for synthesizing copper-ethanolamine complexes can be visualized as follows:
Caption: General experimental workflow for the synthesis of copper-ethanolamine complexes.
Characterization of Copper-Ethanolamine Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized complexes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the complex, providing information about the coordination environment of the copper(II) ion. The d-d transitions of the Cu(II) center are sensitive to the nature and geometry of the ligands.
Experimental Protocol:
-
Instrumentation: A standard UV-Vis spectrophotometer (e.g., Hilger UVSPEK, Hitachi-150) is used.[11][12]
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Sample Preparation: Prepare solutions of the copper-ethanolamine complex of known concentrations in a suitable solvent (e.g., water).
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Measurement: Record the absorption spectra over a wavelength range of approximately 200-1100 nm.[11][13] The absorption peak of aqueous CuSO₄ solution appears at around 837 nm.[11] Upon complexation with ethanolamines in an alkaline medium, this peak shifts to lower wavelengths (a blueshift).[11]
Quantitative Data:
| Complex Type | Wavelength (λmax) | Observations | Reference |
| Cu(II)-Monoethanolamine | 620 mµ | Peak for 1:3 metal-ligand ratio. | [12] |
| Cu(II)-Monoethanolamine (MEA) | 630 nm | Corresponds to Cu(MEA)₄(OH)₂ and Cu(OH)₄²⁻ complexes. | [4] |
| Cu(II)-Diethanolamine | 580 mµ, 900 mµ | Job's plots indicate the formation of CuD⁺, CuD₂²⁺, and CuD₃²⁺. | [6] |
| Cu(II)-Triethanolamine (TEA) | 720 nm | In the presence of NaOH, indicates preferential complexation of TEA. | [11] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination. The vibrational frequencies of the amine (-NH₂) and hydroxyl (-OH) groups of ethanolamine shift upon bonding to the copper ion.
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Samples can be prepared as KBr pellets or analyzed directly if liquid.
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Measurement: Record the infrared spectra typically in the range of 4000-400 cm⁻¹.
Quantitative Data:
| Functional Group | Ligand (Ethanolamine) Wavenumber (cm⁻¹) | Copper-Ethanolamine Complex | Observations | Reference |
| -NH₂ Stretching | 3199 (asymmetric), 3112 (symmetric) | Shifted | Confirms the involvement of the -NH₂ group in complex formation. | [14][15] |
| -NH₂ Bending | 1390-1331 | Shifted | Confirms coordination through the nitrogen atom. | [14][15] |
| C-H (Methylene) Stretching | 2947-2764 | Present | Characteristic of the ethanolamine backbone. | [16] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry around the copper center. Copper(II) complexes with ethanolamine often exhibit distorted octahedral or square pyramidal geometries.[17][18][19]
Experimental Protocol:
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Crystal Growth: Grow single crystals of the complex suitable for diffraction, often by slow evaporation of the solvent from the reaction mixture.
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Data Collection: Mount a crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed 3D model of the complex.
Structural Insights: In a trans-Bis(ethanolamine-N,O)bis(saccharinato-N)copper(II) complex, the Cu(II) center was found to have an octahedral coordination, with two bidentate ethanolamine ligands and two saccharinate ligands in a trans configuration.[20] Another study on a complex with N,N-diethyl-1,2-ethanediamine revealed a distorted square-pyramidal coordination environment for the copper(II) centers.[17]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the complexes. TGA measures the change in mass as a function of temperature, indicating the loss of ligands or solvent molecules.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer, optionally coupled with a DSC.
-
Sample Preparation: Place a small, accurately weighed amount of the sample in a crucible.
-
Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate and record the mass loss versus temperature.
Decomposition Behavior: For a theophyllinato Cu(II) complex with diethanolamine, thermogravimetric analysis showed that the tridentate alcoholate anions are fragmented and evolved between 125 and 275°C, while the degradation of the theophyllinate anions begins at 350°C.[21] Generally, the decomposition involves initial dehydration followed by the degradation of the organic ligands, with the final product often being copper oxide.[21][22]
Coordination and Application Pathway
The coordination of ethanolamine to a copper(II) ion is a fundamental step that dictates the properties and subsequent applications of the complex. This interaction is crucial for applications such as catalysis and its potential role in biological systems.
Caption: Coordination of ethanolamine with Cu(II) and resulting application pathways.
Relevance in Drug Development
The biological activity of copper complexes is an area of intense research. The coordination of ligands to a copper center can enhance the therapeutic properties of the organic molecule.[2][23] Copper complexes have shown potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.[3][23] The mechanism of action often involves the generation of reactive oxygen species (ROS) that can lead to DNA degradation or the inhibition of crucial enzymes like proteasomes.[1][23] While simple copper salts can be toxic, their formulation into chelated complexes, such as with ethanolamines, can modulate their bioavailability and reduce toxicity, making them more suitable for therapeutic applications.[1] The ability of these complexes to interact with biomolecules makes them promising candidates for the design of new metallodrugs.[2]
Conclusion
Copper-ethanolamine complexes represent a versatile class of coordination compounds with well-defined synthesis routes and a host of characterization techniques available for their structural and property elucidation. The straightforward synthesis, coupled with the rich coordination chemistry of the copper(II) ion, allows for the tuning of their properties for specific applications. For researchers in materials science, catalysis, and particularly drug development, these complexes offer a promising platform for further investigation and innovation. A thorough understanding of their synthesis and characterization, as outlined in this guide, is the foundational step toward harnessing their full potential.
References
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